(Trichloromethyl)benzoyl chloride
Description
Properties
CAS No. |
52382-30-6 |
|---|---|
Molecular Formula |
C8H4Cl4O |
Molecular Weight |
257.9 g/mol |
IUPAC Name |
2-(trichloromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H4Cl4O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H |
InChI Key |
LJMNEQZBOODJQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination with Phosphorus Pentachloride
The most widely documented method involves the chlorination of p-toluic acid (4-methylbenzoic acid) using phosphorus pentachloride (PCl₅). The reaction proceeds in a photochemical chlorination reactor at 140–155°C under dried chlorine gas. The trichloromethyl group is introduced sequentially:
Key Conditions :
-
Catalyst : PCl₅ (2 g per 400 g of p-methylbenzoyl chloride).
-
Temperature : 155 ± 5°C to maximize side-chain chlorination while minimizing decomposition.
-
Chlorine Flow Rate : 0.6 g/min to maintain reaction efficiency.
This method’s industrial viability is demonstrated in Chinese Patent CN107400052, which highlights the use of continuous reactors for large-scale production.
Side-Chain Chlorination of Toluene Derivatives
Multi-Step Chlorination of Toluene
Industrial routes often begin with toluene, which undergoes radical chlorination to form benzotrichloride (α,α,α-trichlorotoluene). Subsequent reaction with benzoic acid yields (trichloromethyl)benzoyl chloride:
Optimization Insights :
-
Light Initiation : UV light accelerates radical formation during toluene chlorination.
-
Byproduct Management : Hydrochloric acid (HCl) is neutralized with NaOH to reduce corrosion.
Alternative Synthesis via Benzenyl Trichloride and Paraformaldehyde
Lewis Acid-Catalyzed Reaction
A novel method avoids gaseous chlorine by reacting benzenyl trichloride (C₆H₅CCl₃) with paraformaldehyde ((CH₂O)ₙ) in the presence of Lewis acids (e.g., AlCl₃ or ZnCl₂):
Advantages :
-
Safety : Eliminates toxic chlorine gas and phosphorus pentachloride.
-
Solvent Flexibility : Methylene chloride or chloroform enables easy product isolation.
Isomer-Specific Syntheses
Ortho- and Meta-Isomer Production
Patents describe tailored routes for o- and m-(trichloromethyl)benzoyl chloride using regioselective chlorination:
-
Ortho-Isomer : Chlorination of o-methylbenzoyl chloride under UV light.
-
Meta-Isomer : Friedel-Crafts alkylation with meta-directed catalysts.
Comparative Analysis of Methods
Industrial Purification Techniques
Crude this compound is purified via:
Chemical Reactions Analysis
Types of Reactions
(Trichloromethyl)benzoyl chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid and hydrochloric acid.
Substitution: The trichloromethyl group can be substituted with other groups, such as fluorine, using reagents like potassium fluoride.
Condensation: Can react with benzene in the presence of catalysts to form diphenyl- and triphenylmethane.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Substitution: Potassium fluoride or other halogenating agents.
Condensation: Catalysts such as ferric chloride, aluminum chloride, or zinc chloride.
Major Products Formed
Benzoic acid: Formed through hydrolysis.
Benzoyl chloride: Formed through partial hydrolysis.
Diphenylmethane and triphenylmethane: Formed through condensation reactions.
Scientific Research Applications
(Trichloromethyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other organic compounds.
Biology: In the preparation of compounds for biological assays.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of dyes, pesticides, and UV-absorbing compounds.
Mechanism of Action
The mechanism of action of (Trichloromethyl)benzoyl chloride involves its reactivity with nucleophiles. The trichloromethyl group is highly electrophilic, making the compound reactive towards nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate to introduce the benzoyl group into other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity in Solvolysis Reactions
The methanolysis (solvolysis) kinetics of (trichloromethyl)benzoyl chloride and related benzoyl chlorides have been extensively studied. Key comparisons include:
The trichloromethyl substituent increases steric hindrance and electron-withdrawing effects, stabilizing the transition state in SN1 reactions. This contrasts with benzoyl chloride, which exhibits mixed mechanisms depending on solvent polarity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for (trichloromethyl)benzoyl chloride, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via chlorination of (trichloromethyl)benzoic acid using thionyl chloride (SOCl₂) under reflux (70–80°C, 4–6 hours) in anhydrous conditions. Catalysts like DMF (0.1–1 mol%) may accelerate the reaction. Purification involves distillation under reduced pressure (boiling point ~198°C) or recrystallization from non-polar solvents .
- Critical Parameters : Moisture must be excluded to prevent hydrolysis to benzoic acid derivatives. Excess SOCl₂ is removed post-reaction via evaporation or neutralization .
Q. What safety protocols are essential for handling this compound given its reactivity and toxicity?
- PPE Requirements : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats. Work in a fume hood to avoid inhalation of vapors .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .
- Storage : Store in moisture-free, airtight containers under inert gas (e.g., N₂) at temperatures <4°C to prevent decomposition .
Advanced Research Questions
Q. How can contradictions in carcinogenicity data between in vitro and in vivo studies for chlorinated aromatic compounds be resolved?
- Case Analysis : Benzotrichloride (structurally analogous) shows sufficient carcinogenic evidence in rodents (lung/skin tumors) but limited human data . Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activation in vivo vs. direct cytotoxicity in vitro).
- Methodological Approach :
- Conduct metabolic profiling using LC-MS to identify reactive intermediates (e.g., trichloromethyl radicals) .
- Compare species-specific toxicity via primary hepatocyte assays and transgenic mouse models .
Q. What analytical techniques optimize quantification of this compound and its degradation products in environmental matrices?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates the compound from hydrolyzed byproducts (e.g., (trichloromethyl)benzoic acid) .
- Mass Spectrometry : Derivatize with amines to form stable amides for enhanced ESI-MS sensitivity. Use isotopically labeled internal standards (e.g., D₅-benzoyl chloride) for calibration .
- Stability Studies : Monitor hydrolysis kinetics in aqueous buffers (pH 4–10) to assess environmental persistence .
Q. How do substituents (e.g., trichloromethyl vs. trifluoromethyl) influence the electrophilic reactivity of benzoyl chloride derivatives?
- Kinetic Insights : Trichloromethyl groups enhance electrophilicity due to electron-withdrawing effects, accelerating nucleophilic acyl substitution. For example, benzoyl chlorides with -CCl₃ react 9x faster with methanol than -CF₃ analogs at 25°C .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal lower LUMO energy (-2.1 eV) for -CCl₃ derivatives, facilitating nucleophilic attack .
Key Recommendations
- Experimental Design : Prioritize inert-atmosphere techniques (Schlenk line) for synthesis to minimize hydrolysis.
- Data Interpretation : Cross-validate carcinogenicity findings using mechanistic studies (e.g., DNA adduct formation assays) .
- Instrumentation : Pair GC-MS with derivatization protocols for trace-level detection in environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
